2-(2-Fluoro-4-methoxy-benzylidene)-malononitrile
Overview
Description
2-(2-Fluoro-4-methoxy-benzylidene)-malononitrile is a useful research compound. Its molecular formula is C11H7FN2O and its molecular weight is 202.18 g/mol. The purity is usually 95%.
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Scientific Research Applications
Fluorescent Probes and Detection Methods
- Malononitrile derivatives, including 2-(2-Fluoro-4-methoxy-benzylidene)-malononitrile, are utilized in the development of fluorescent probes. These probes are designed for the detection of malononitrile in various environments, including organic and aqueous media, and biological imaging. The use of these probes allows for sensitive and selective detection, with potential applications in environmental monitoring and healthcare diagnostics (Gong et al., 2021); (Jung et al., 2020).
Applications in Organic Light Emitting Diodes (OLEDs)
- Certain malononitrile derivatives have been synthesized and used in the fabrication of OLED materials. These materials demonstrate efficient solid-state emission and electroluminescence properties, making them suitable for use in electronic displays and lighting applications (Percino et al., 2019).
Two-Photon Absorption Properties
- Research into the two-photon absorption properties of malononitrile derivatives, including studies on the photophysical characteristics and nonlinear transmission, has been conducted. These properties are critical for applications in fields like nonlinear optics and photonics (Zhao et al., 2007).
Synthesis of Novel Schiff Bases
- Malononitrile derivatives have been used in the synthesis of novel Schiff bases. These compounds have shown promising antimicrobial activity, suggesting potential applications in medical and pharmaceutical research (Puthran et al., 2019).
Molecular Ordering Analysis
- Computational studies have been conducted to analyze the molecular ordering of certain malononitrile derivatives. This research provides insights into the structures and interactions of these molecules, which is crucial for developing advanced materials in fields like liquid crystals and nanotechnology (Ojha & Pisipati, 2003).
Photophysics Studies
- Investigations into the photophysical properties of benzylidene malononitriles, related to fluidity probes and their potential utility, have been conducted. These studies help in understanding the behavior of these molecules in different solvents, which is vital for applications in chemical sensing and photodynamic therapy (Jin et al., 2010).
Properties
IUPAC Name |
2-[(2-fluoro-4-methoxyphenyl)methylidene]propanedinitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7FN2O/c1-15-10-3-2-9(11(12)5-10)4-8(6-13)7-14/h2-5H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVFHFXKZGCNHHS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C=C(C#N)C#N)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7FN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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